2-(3,4-Dichlorophenyl)-3-hydroxy-1,3-thiazolidin-4-one
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Overview
Description
2-(3,4-Dichlorophenyl)-3-hydroxy-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a 3,4-dichlorophenyl group and a hydroxyl group attached to the thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-3-hydroxy-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dichlorophenyl isocyanate with a suitable thiol and an amine. One common method involves the use of 3,4-dichlorophenyl isocyanate, which is reacted with a thiol compound under controlled conditions to form the thiazolidine ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-3-hydroxy-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the thiazolidine ring.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced thiazolidine derivative.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-3-hydroxy-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)hydrazinecarboxylate: This compound is similar in structure but contains a hydrazine group instead of a thiazolidine ring.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
2-(4-Cyanophenyl)hydrazinecarboxylate: Another similar compound with a cyanophenyl group instead of a dichlorophenyl group.
Uniqueness
2-(3,4-Dichlorophenyl)-3-hydroxy-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazolidine ring and the dichlorophenyl group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
921611-31-6 |
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Molecular Formula |
C9H7Cl2NO2S |
Molecular Weight |
264.13 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3-hydroxy-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7Cl2NO2S/c10-6-2-1-5(3-7(6)11)9-12(14)8(13)4-15-9/h1-3,9,14H,4H2 |
InChI Key |
KIJXKIGUVNLDFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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